molecular formula C11H12N2O3 B8542465 N-[Benzoxazol-2-yl]glycine ethyl ester

N-[Benzoxazol-2-yl]glycine ethyl ester

Cat. No.: B8542465
M. Wt: 220.22 g/mol
InChI Key: OMICHDDHYFDXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Benzoxazol-2-yl]glycine ethyl ester is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates a benzoxazole heterocycle, a privileged scaffold known for its wide spectrum of biological activities, fused with a glycine ethyl ester moiety that enhances molecular diversity for further derivatization. Research Applications and Value The primary research value of this compound lies in its use as a key building block for the synthesis of novel, biologically active molecules. The benzoxazole core is a well-established pharmacophore in the development of antimicrobial agents. Research indicates that 2-substituted benzoxazole derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus , and are investigated as potential DNA gyrase inhibitors . Furthermore, benzoxazole derivatives are explored for their anticancer properties. For instance, symmetrical benzazolyl derivatives have been reported as highly effective, nanomolar-active inhibitors of heparanase, an enzyme that is a validated target in cancer research for its role in tumor growth, angiogenesis, and metastasis . Additional investigations into benzoxazolinone-based compounds also highlight their promising antibacterial potential, making this class of compounds suitable for developing libraries for future drug development . Handling and Usage This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)acetate

InChI

InChI=1S/C11H12N2O3/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OMICHDDHYFDXRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2O1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-[Benzoxazol-2-yl]glycine ethyl ester is primarily recognized for its potential therapeutic properties. It has been investigated for various pharmacological activities, including:

  • Antitumor Activity : Research indicates that derivatives of benzoxazole exhibit significant antitumor effects. For instance, N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a novel mechanism of action distinct from traditional antitumor agents .
  • Antimicrobial Properties : Compounds containing the benzoxazole moiety have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, making them candidates for new antibiotic therapies .

Neuropharmacology

The compound has also been studied for its neuropharmacological effects:

  • Neuroprotective Effects : this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is under investigation, with early results indicating it could influence glutamate signaling pathways .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound serves as a versatile intermediate:

  • Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those targeting specific biological pathways. Its structural properties allow it to participate in various chemical reactions, facilitating the development of new pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivitySignificant inhibition of tumor growth in vitro
Antimicrobial PropertiesEffective against E. coli and S. aureus
NeuropharmacologyNeuroprotective EffectsPotential modulation of glutamate signaling pathways
Synthesis and Chemical ResearchBuilding Block for Complex MoleculesVersatile intermediate in pharmaceutical development

Case Study 1: Antitumor Mechanism Exploration

A study examined the effects of N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine on various cancer cell lines using bioinformatics approaches to identify gene expression changes post-treatment. The results highlighted 60 genes significantly involved in the antiproliferative effect, suggesting a unique mechanism of action distinct from existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of benzoxazole were tested against common bacterial strains to assess their antimicrobial efficacy. The results indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity, paving the way for new antibiotic development strategies .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The benzoxazol-2-yl group distinguishes this compound from other glycine esters. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight Key Properties
N-[Benzoxazol-2-yl]glycine ethyl ester Benzoxazol-2-yl ~235.25* High regioselectivity in Ir-catalyzed alkylation; removable under basic conditions
N-(Diphenylmethylene)glycine ethyl ester Diphenylmethylene 279.34 Steric hindrance limits catalytic utility; used in peptide synthesis
N-(4-Methylphenyl)glycine ethyl ester 4-Methylphenyl 207.23 Enhanced lipophilicity; limited directing effects in metal catalysis
N-Acetylglycine ethyl ester Acetyl 159.15 Hydrolytically unstable; used as a building block in drug synthesis
N-Chloroacetylglycine Chloroacetyl 151.57 Reactive electrophile; used in agrochemicals

*Calculated based on molecular formula C₁₁H₁₂N₂O₃.

Key Differentiators of this compound

  • Regioselective catalysis : The benzoxazole group directs alkylation to specific positions (e.g., C(3) in azacycles), a feature absent in methylphenyl or acetyl analogs .
  • Removability : The benzoxazol-2-yl group can be cleaved under reductive or basic conditions, enabling sequential functionalization .
  • Versatility: Compatible with diverse substrates (tetrahydroquinolines, piperidines) but less effective with pyrrolidines due to steric effects .

Q & A

Q. How do hydrogen bonding interactions influence the structural stability of glycine ethyl ester derivatives?

  • Methodological Answer : Weak hydrogen bonds in glycine ethyl esters contribute to dimerization. For example, MP2/6-311+G* calculations reveal dimer structures with zero-point-corrected dissociation energies (D0D_0) ranging from 35–55 kJ/mol (Fig. 5) . Researchers should account for temperature-dependent dimer equilibria in solvent polarity studies or reactivity assays .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1740 cm1^{-1}), while 1H^1H NMR resolves substituent environments (e.g., ethyl ester protons at δ 1.2–4.2 ppm). For advanced validation, 13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are recommended .

Advanced Research Questions

Q. How do dimerization equilibria of glycine ethyl esters affect their reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Dimer stabilization via hydrogen bonding (e.g., cyclic vs. linear dimers in Fig. 5 ) can reduce electrophilicity of the ester carbonyl. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and solvent polarities (using ET(30)E_T(30) scales ) are critical to quantify reactivity changes.

Q. What computational methods best predict the solvation effects on this compound’s electronic properties?

  • Methodological Answer : MP2/aug-cc-pVTZ optimizations combined with solvatochromic parameters (e.g., Kamlet-Taft or π\pi^* scales) model solvent polarity effects on charge distribution. Solvent-free energy corrections (e.g., COSMO-RS) improve accuracy in predicting solvation-driven tautomerism .

Q. How can chemical exchange saturation transfer (CEST) MRI leverage glycine ethyl ester derivatives as imaging agents?

  • Methodological Answer : EuDOTA-(glycine ethyl ester)3+/4+^{3+/4+} complexes exhibit CEST signals at 270 MHz (Fig. 19), enabling pH-sensitive imaging. Researchers must optimize ligand exchange rates (e.g., adjusting ester bulkiness) and concentration (≥30 mM) for in vivo applicability .

Critical Analysis of Contradictions

  • and report conflicting dimer dissociation energies due to differing computational levels (MP2/6-311+G* vs. MP2/aug-cc-pVTZ). Researchers should standardize methods (e.g., basis sets) for comparative studies.

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